(R)-4-Amino-4-phenylbutanoic acid
Description
Significance as a Chiral Amino Acid Derivative in Advanced Organic Chemistry
(R)-4-Amino-4-phenylbutanoic acid belongs to the class of chiral amino acid derivatives, which are fundamental building blocks in the synthesis of complex organic molecules. nih.gov Unlike the 20 common proteinogenic α-amino acids, it is a γ-amino acid, defined by the placement of the amino group on the fourth carbon atom of the butanoic acid chain. This structural feature is significant as γ-amino acids and their cyclic counterparts, γ-lactams, are core components of many biologically active compounds. acs.org
The primary significance of this compound in advanced organic chemistry lies in its potential as a chiral precursor for asymmetric synthesis. Enantiomerically pure amino acids are frequently utilized as chiral building blocks to create complex molecules with specific three-dimensional arrangements. researchgate.net The presence of a phenyl group attached to the chiral center adds to its utility in constructing molecules with specific steric and electronic properties.
The synthesis of functionalized β-lactams and γ-lactams, which are critical pharmacophores found in numerous antibiotics and other therapeutic agents, often relies on chiral starting materials. organic-chemistry.orgdoi.org γ-Amino acids can serve as direct precursors to γ-lactams through intramolecular cyclization. doi.org Research into the catalytic, enantioselective synthesis of γ-lactams highlights the importance of having access to chiral building blocks like this compound to control the stereochemistry of the final product. acs.org The development of synthetic methods that utilize such chiral scaffolds is crucial for producing enantiomerically pure pharmaceuticals and other fine chemicals.
Historical Context of Related Neurotransmitter System Research
The academic interest in this compound is deeply rooted in the history of neurotransmitter research, specifically concerning the GABAergic system. The term "GABAergic" refers to anything related to or affecting the neurotransmitter gamma-aminobutyric acid (GABA). researchgate.nettandfonline.com
GABA was first discovered in the brain in 1950 and was subsequently identified as the principal inhibitory neurotransmitter in the adult central nervous system in 1967. acs.orgnih.gov This discovery paved the way for extensive research into the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the nervous system. nih.gov Disorders in GABA function have been linked to a variety of neurological and psychiatric conditions. nih.gov
A pivotal moment in this field was the characterization of distinct GABA receptors. In 1980, Norman Bowery discovered the GABA-B receptor, which was insensitive to the classical GABA-A antagonist bicuculline (B1666979) but was sensitive to the muscle relaxant baclofen. acs.org This differentiation was a major step forward, leading to the classification of GABA receptors into GABA-A, GABA-B, and GABA-C subtypes. acs.org
This deeper understanding of the GABAergic system spurred the development of GABA analogues—compounds designed to mimic or modulate the effects of GABA. nih.gov Many of these analogues, such as pregabalin (B1679071) and phenibut (β-phenyl-GABA), were developed as anticonvulsants, anxiolytics, and sedatives. nih.gov this compound is a γ-phenyl substituted GABA analogue, and its investigation is a logical extension of the decades-long effort to create specific modulators of the GABA system for research and therapeutic purposes. nih.govnih.gov The stereochemistry of these analogues is often critical, as different enantiomers can exhibit vastly different activities at GABA receptors. For example, the R- and S-enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) show opposite enantioselectivity at GABA-A versus GABA-B and GABA-C receptors.
| Year | Milestone | Significance |
| 1950 | γ-Aminobutyric acid (GABA) is discovered in the brain. acs.org | Marks the beginning of research into this key neurotransmitter. |
| 1967 | GABA is recognized as an inhibitory neurotransmitter. acs.org | Establishes GABA's primary role in the central nervous system. |
| 1980 | The GABA-B receptor is discovered by Norman Bowery. acs.org | Differentiates a new class of GABA receptors, leading to more specific drug development. |
| 1984 | The GABA-C receptor is identified by Graham Johnston. acs.org | Further expands the understanding of the complexity of the GABAergic system. |
| 1987 | The GABA-A receptor is cloned. acs.org | Allows for detailed molecular studies of the receptor's structure and function. |
| 1997 | The GABA-B receptors (GABA-B1a and GABA-B1b) are cloned. acs.org | Provides insight into the molecular basis of GABA-B receptor function. |
Overview of Contemporary Research Paradigms and Methodological Approaches
The study of specific enantiomers like this compound necessitates sophisticated analytical techniques capable of differentiating between chiral molecules. Contemporary research relies heavily on chromatographic and spectrometric methods to perform enantioseparation and quantification. organic-chemistry.org
Chromatographic Techniques: High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most common methods for separating enantiomers. The success of these techniques often depends on the use of a chiral stationary phase (CSP). researchgate.netorganic-chemistry.org CSPs create a chiral environment within the chromatography column, causing enantiomers to interact differently and thus elute at different times. Common CSPs are based on polysaccharides, crown ethers, macrocyclic glycopeptides, and Cinchona alkaloids. researchgate.netorganic-chemistry.org
Indirect Chiral Analysis: An alternative approach involves chiral derivatization. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column.
Advanced Detection Methods: Mass spectrometry (MS) is frequently coupled with chromatographic techniques for sensitive and accurate detection and quantification of chiral compounds in complex biological samples. organic-chemistry.org More recent advancements include the use of trapped ion mobility–mass spectrometry (TIMS-MS), which can separate derivatized amino acid diastereomers in the gas phase. This method offers a rapid and robust approach for chiral analysis, completing the process within minutes. These modern methodologies are essential for elucidating the specific roles and properties of individual enantiomers like this compound in both chemical and biological systems. organic-chemistry.org
| Technique | Principle | Key Features |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). researchgate.net | Wide variety of CSPs available (e.g., polysaccharide, macrocyclic glycopeptide); highly versatile. researchgate.net |
| Chiral GC | Separation of volatile enantiomers or their derivatives on a chiral column. | High resolution; suitable for volatile compounds. |
| Chiral SFC | Uses supercritical fluid as the mobile phase for separation on a CSP. | Fast separations and reduced solvent consumption compared to HPLC. |
| Indirect Analysis (with CDA) | Enantiomers are converted into diastereomers, which are then separated on an achiral column. | Avoids the need for specialized chiral columns; wide range of derivatizing agents available. |
| TIMS-MS | Separation of ions based on their size, shape, and charge in the gas phase after derivatization. | Very fast (analysis in minutes), high sensitivity, and robust against sample matrix effects. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLDIVWWGHNQB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis Methodologies
Catalytic Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation represents a powerful and atom-economical method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral precursor, such as a β-enamino acid or a related unsaturated substrate, using a chiral catalyst to direct the reaction toward the desired (R)-enantiomer.
Chiral rhodium complexes are prominent catalysts in asymmetric synthesis. nih.gov For the production of chiral amino acids, cationic rhodium complexes featuring chiral phosphine (B1218219) ligands have proven to be excellent catalysts for the enantioselective hydrogenation of dehydroamino acid precursors. thieme-connect.de Diene rhodium complexes with planar chirality, achieved through face-selective coordination of prochiral benzoquinones with rhodium precursors containing a chiral auxiliary ligand, represent a modern approach to creating these effective catalysts. nih.gov The principle involves creating a chiral pocket around the metal center that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer upon hydrogen addition. While direct examples for (R)-4-Amino-4-phenylbutanoic acid are specific to proprietary industrial processes, the methodology is widely applied to analogous structures. thieme-connect.dedigitellinc.com
Achieving high enantiomeric excess (ee) is critically dependent on the fine-tuning of reaction parameters. Catalytic stereoselective asymmetric transfer hydrogenation (ATH) is one such method where optimization is key to success. researchgate.net Factors including the choice of solvent, temperature, hydrogen pressure, and the catalyst-to-substrate ratio are meticulously adjusted to maximize stereoselectivity. For instance, in related enzymatic reductive aminations, adjusting the pH and temperature of the reaction solution can lead to high yields of the desired product. researchgate.netfrontiersin.org The catalyst's structural configuration is fundamental, as using a catalyst with the opposite chirality will produce the opposite enantiomer. researchgate.net
| Parameter | Influence on Enantioselectivity | Typical Considerations |
| Catalyst System | The choice of metal (e.g., Rhodium) and chiral ligand is the primary determinant of stereochemical outcome. thieme-connect.deresearchgate.net | Ligand should create a sterically hindered and electronically defined environment. |
| Solvent | Can affect catalyst solubility, stability, and the transition state geometry of the reaction. | Protic vs. aprotic solvents; polarity. |
| Temperature | Lower temperatures often increase enantioselectivity by reducing molecular motion and favoring the more ordered, lower-energy transition state. | Must be balanced with reaction rate. |
| Pressure (for Hydrogenation) | Higher hydrogen pressure can sometimes affect the enantiomeric excess, depending on the catalyst system and substrate. | Optimization is required for each specific system. |
| pH (for enzymatic routes) | Crucial for maintaining the optimal activity and stability of enzymes like dehydrogenases. researchgate.netfrontiersin.org | Each enzyme has a specific optimal pH range. |
Chiral Auxiliary and Template-Mediated Syntheses
This strategy introduces chirality from an external source—either a recoverable chiral auxiliary or a chiral molecule that is incorporated into the final product (a chiral pool approach). This pre-existing stereocenter directs the formation of new stereocenters with a high degree of control.
The use of chiral templates is a well-established method for stereocontrol. In a related synthesis, chiral oxazolidines, which can be formed from readily available amino acids like serine, serve as effective chiral templates. researchgate.net For example, (S)-(tert-butyl) 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has been used as a chiral pool for preparing related β-amino acids. researchgate.net The rigid, cyclic structure of the template shields one face of the molecule, forcing reagents to attack from the less hindered side and thereby controlling the stereochemical outcome of the reaction.
A practical synthesis of this compound can be achieved using L-aspartic acid as a chiral starting material. nih.gov This method leverages the inherent chirality of the α-carbon in L-aspartic acid to direct the synthesis. The key step is a Friedel-Crafts acylation reaction. nih.gov This approach ensures that the original stereochemistry of the α-aminocarboxyl group is retained, leading to the formation of the target (R)-β-amino acid. nih.gov
| Starting Material | Key Reaction | Product | Stereochemical Rationale |
| L-Aspartic Acid | Friedel-Crafts Acylation | This compound | The reaction proceeds with the retention of the original chirality at the α-carbon of the starting amino acid. nih.gov |
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids, and it is widely used to prepare β-amino acids from their α-amino acid precursors. organic-chemistry.orgwikipedia.orglibretexts.org This multi-step synthesis preserves the stereochemistry of the original chiral center. libretexts.org The process begins with an N-protected α-amino acid, such as Boc-D-phenylalanine, which possesses the correct (R)-configuration. orgsyn.org
The general sequence is as follows:
Activation : The protected amino acid is converted into a more reactive form, typically an acid chloride. wikipedia.orglibretexts.org
Diazoketone Formation : The activated acid chloride is reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgscribd.com
Wolff Rearrangement : The crucial step involves the rearrangement of the diazoketone to a ketene (B1206846), which is catalyzed by heat, light, or a metal catalyst like silver oxide (Ag₂O). libretexts.orgscribd.com
Nucleophilic Trapping : The highly reactive ketene is then trapped by a nucleophile. If water is used, it yields the desired homologated β-amino acid. organic-chemistry.org
This method has been successfully used to prepare (R)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid from Boc-D-phenylalanine, demonstrating the effective retention of stereochemistry. orgsyn.org
| Starting α-Amino Acid | Protection Group | Key Reaction Sequence | Final β-Amino Acid Product |
| D-Phenylalanine | Boc (tert-Butyloxycarbonyl) | 1. Acid Chloride Formation2. Reaction with Diazomethane3. Wolff Rearrangement | (R)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid orgsyn.org |
Palladium-Catalyzed Enantioselective C(sp³)-H Activation
A prominent strategy for the synthesis of R-configured GABA analogues involves the palladium-catalyzed enantioselective activation of C(sp³)-H bonds. This method offers a direct and efficient route to introduce aryl groups into the GABA backbone with high stereocontrol.
Design and Application of Chiral Ligands (e.g., Acetyl-Protected Amino Quinoline (B57606) (APAQ))
The success of palladium-catalyzed C(sp³)-H activation heavily relies on the design of effective chiral ligands. Among these, acetyl-protected amino quinoline (APAQ) ligands have emerged as particularly effective. nih.govresearchgate.net These bidentate ligands coordinate with the palladium catalyst, creating a chiral environment that directs the C-H activation and subsequent arylation to occur enantioselectively. The quinoline moiety in APAQ ligands is crucial for achieving high catalytic activity, as it helps to slow down the formation of off-cycle palladium dimers, which can deactivate the catalyst. nih.gov
Substrate Scope and Efficiency in the Synthesis of R-Configured GABA Analogues
The palladium-catalyzed enantioselective C(sp³)-H arylation using APAQ ligands has been successfully applied to the synthesis of various R-configured GABA analogues, starting from readily available GABA. nih.govresearchgate.net This methodology has demonstrated moderate to good yields and enantiomeric excesses (ee) of up to 74%. nih.govresearchgate.net The reaction tolerates a range of aryl iodides, allowing for the introduction of diverse substituents on the phenyl ring.
| Aryl Iodide Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Iodobenzene | (3R)-4-amino-3-phenylbutanoic acid | Good | High |
| 1-fluoro-3-iodobenzene | (3R)-4-amino-3-(3-fluorophenyl)butanoic acid | Moderate | Up to 74% |
| 1-iodo-3,4-dimethylbenzene | (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid | Moderate | High |
| 1-(4-iodophenyl)ethan-1-one | (3R)-3-(4-acetylphenyl)-4-aminobutanoic acid | Moderate | High |
| 1-iodo-4-methoxybenzene | (3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | Moderate | High |
Table 1: Substrate Scope and Efficiency in the Synthesis of R-Configured GABA Analogues using Pd-catalyzed C(sp³)-H activation with APAQ ligand. Data compiled from multiple sources indicating general outcomes. nih.govresearchgate.net
Following the arylation, the directing group can be efficiently removed to yield the final R-configured GABA analogue. For instance, the synthesis of R-tolibut has been achieved with an 86% yield for the deprotection step. nih.govresearchgate.net
Chemoenzymatic and Biocatalytic Strategies
Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds like this compound. These strategies leverage the inherent stereospecificity of enzymes to achieve high enantiopurity.
Enzyme-Catalyzed Asymmetric Synthesis using Dehydrogenases (e.g., L-Phenylalanine Dehydrogenase)
Dehydrogenases, particularly L-phenylalanine dehydrogenase (PheDH), have been utilized for the asymmetric synthesis of amino acids. For instance, L-phenylalanine dehydrogenase from Rhodococcus sp. M4 can catalyze the conversion of 2-oxo-4-phenylbutanoic acid into (S)-2-amino-4-phenylbutanoic acid. documentsdelivered.com While this produces the (S)-enantiomer at the alpha-position, the principle of using dehydrogenases for the asymmetric amination of a keto-acid precursor is a key strategy. By engineering the substrate specificity of such dehydrogenases, it is possible to target the synthesis of other chiral amino acids. mdpi.com The reaction requires a nicotinamide (B372718) cofactor (NADH), which is often regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, to ensure the economic feasibility of the process. documentsdelivered.comresearchgate.net
| Precursor | Enzyme System | Product | Yield | Enantiomeric Excess (ee) |
| 2-oxo-4-phenylbutanoic acid | L-phenylalanine dehydrogenase (from Rhodococcus sp. M4) + Formate dehydrogenase (for NADH regeneration) | (S)-2-amino-4-phenylbutanoic acid | High | >99% |
Table 2: Example of Enzyme-Catalyzed Asymmetric Synthesis. Note: This example illustrates the synthesis of the corresponding α-amino acid, demonstrating the potential of the enzymatic system. documentsdelivered.com
Resolution of Racemic Mixtures for Enantiopure (R)-Isomer Access
Another important strategy for obtaining enantiomerically pure this compound is the resolution of a racemic mixture. This involves the separation of the two enantiomers from a 50:50 mixture.
Lipase-catalyzed kinetic resolution is a widely used and effective method for resolving racemic amino acids and their derivatives. nih.govresearchgate.net Lipases can selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two. For example, lipases such as Pseudomonas lipase (B570770) can selectively hydrolyze the L-amino acid esters from a racemic mixture, leaving the D-enantiomer (which can correspond to the R-configuration depending on the specific molecule) in its ester form. nih.gov This method has been applied to the resolution of various natural and unnatural amino acids. nih.gov The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess. mdpi.comnih.gov
| Racemic Substrate | Enzyme | Reaction Type | Products | Enantiomeric Excess (ee) |
| Racemic β-amino carboxylic ester | Lipase PSIM (Burkholderia cepacia) | Hydrolysis | (R)-β-amino ester and (S)-β-amino acid | ≥99% for both |
| Racemic β³-amino esters | Candida antarctica lipase B (CALB) | Hydrolysis | (R)- or (S)-N-benzylated-β³-amino acid | Up to 98% |
Chromatographic Separation Techniques Utilizing Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. yakhak.org This method relies on the differential interaction between the enantiomers of the compound and a chiral selector immobilized on the stationary phase. The choice of CSP is crucial for achieving effective separation.
Commonly used CSPs for the resolution of chiral amines and amino acids include:
Polysaccharide-Based CSPs: These are derived from cellulose (B213188) or amylose, often coated or bonded to a silica (B1680970) support. yakhak.org Modifications to the polysaccharide backbone, such as the introduction of phenylcarbamate derivatives, can significantly influence enantioselectivity. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin or vancomycin (B549263) are particularly effective for the direct separation of underivatized amino acids. sigmaaldrich.comresearchgate.net These phases possess ionic groups, making them compatible with a wide range of mobile phases and capable of separating polar and ionic compounds through a combination of hydrophobic, ionic, and hydrogen bonding interactions. sigmaaldrich.comnih.gov
Pirkle-Type (Donor-Acceptor) CSPs: These CSPs operate on the principle of forming transient diastereomeric complexes between the analyte and the stationary phase through π-π interactions, hydrogen bonding, and steric repulsion.
The selection of the mobile phase, typically a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer, along with parameters such as pH and temperature, is optimized to maximize resolution between the enantiomers. nih.gov
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanism | Applicability Notes |
|---|---|---|---|
| Polysaccharide-Based | Cellulose/Amylose Phenylcarbamates | Inclusion, H-bonding, Dipole-dipole | Broadly applicable for many chiral compounds, including derivatized amino acids. yakhak.orgphenomenex.com |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrophobic, Ionic, H-bonding | Effective for direct separation of underivatized, polar amino acids. sigmaaldrich.comresearchgate.net |
| Pirkle-Type (π-acid/π-base) | (R,R)-Whelk-O1 | π-π interactions, H-bonding, Steric repulsion | Effective for compounds with aromatic rings. |
Diastereomeric Salt Formation and Fractional Crystallization Procedures
A classical and industrially viable method for resolving racemic mixtures is through the formation of diastereomeric salts. This procedure involves reacting the racemic mixture of 4-amino-4-phenylbutanoic acid with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.
Because diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques, most commonly fractional crystallization. The key steps in this process are:
Salt Formation: The racemic 4-amino-4-phenylbutanoic acid is treated with an optically pure chiral acid or base (the resolving agent) in a suitable solvent.
Crystallization: The solvent and conditions are carefully chosen so that one of the diastereomeric salts is less soluble and crystallizes out of the solution, while the other remains dissolved.
Separation: The crystallized salt is separated from the solution by filtration.
Liberation of the Enantiomer: The desired enantiomer is then recovered from the purified diastereomeric salt by neutralizing the resolving agent, typically through the addition of an acid or base.
This method's success is highly dependent on the choice of the resolving agent and the crystallization solvent.
| Step | Description | Key Consideration |
|---|---|---|
| 1. Reaction | The racemic mixture is reacted with a chiral resolving agent (e.g., an optically pure acid or base). | Selection of an effective and economical resolving agent. |
| 2. Crystallization | One of the resulting diastereomeric salts selectively crystallizes from the solution. | Solvent choice is critical to maximize the solubility difference between diastereomers. |
| 3. Filtration | The solid, less-soluble diastereomeric salt is physically separated from the liquid phase. | Ensuring complete separation without loss of the desired solid. |
| 4. Liberation | The purified enantiomer is recovered by removing the chiral resolving agent. | Efficient removal and potential recycling of the resolving agent. |
Development of Scalable and Industrially Applicable Synthetic Routes
For the commercial viability of this compound, the development of synthetic routes that are not only efficient and selective but also scalable and economically feasible is paramount.
Large-Scale Asymmetric Synthesis Techniques Employing Chiral Ligands and Catalysts
Modern industrial chemistry increasingly relies on asymmetric catalysis to produce enantiomerically pure compounds directly, avoiding the need for resolution steps which are inherently limited to a 50% theoretical yield from a racemic starting material. In this approach, a prochiral substrate is converted into a chiral product using a small amount of a chiral catalyst.
Key catalytic systems applicable to the synthesis of chiral amines include:
Transition Metal Catalysis: Complexes of metals such as rhodium, iridium, or copper with chiral ligands are used to catalyze asymmetric reactions like hydrogenation or amination. For instance, the asymmetric reductive amination of a keto-acid precursor is a viable route. The chiral ligand, which is often a complex organic molecule, creates a chiral environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other.
Biocatalysis: The use of enzymes as catalysts offers high enantioselectivity under mild reaction conditions. For the synthesis of chiral amino acids, enzymes such as transaminases or dehydrogenases can be employed. A transaminase can convert a ketone precursor into the desired amine with high optical purity by transferring an amino group from a donor molecule. This approach is often highly scalable and environmentally benign.
The effectiveness of these methods is measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.
| Catalytic System | Catalyst Type | Example Reaction | Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Metal (e.g., Rh, Cu) + Chiral Ligand | Asymmetric Hydrogenation/Amination | High turnover numbers, broad substrate scope. |
| Biocatalysis | Isolated Enzymes (e.g., Transaminases) | Asymmetric Reductive Amination | Exceptional enantioselectivity, mild conditions, environmentally friendly. |
| Organocatalysis | Small Chiral Organic Molecules | Asymmetric Strecker Synthesis | Metal-free, stable, and readily available catalysts. nih.gov |
Multi-Step Industrial Synthesis Emphasizing Readily Available Raw Materials and Mild Conditions
An industrial synthesis of this compound would likely involve a multi-step sequence designed for efficiency, safety, and cost-effectiveness. A plausible route would begin with simple, high-volume commodity chemicals and incorporate the key chiral-inducing step strategically.
A potential pathway could be:
Friedel-Crafts Acylation: Reaction of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-oxo-4-phenylbutanoic acid. Benzene and succinic anhydride are readily available and inexpensive industrial feedstocks.
Asymmetric Reductive Amination: The crucial enantioselective step where the ketone group in 4-oxo-4-phenylbutanoic acid is converted into the (R)-amino group. This is the ideal stage to employ the asymmetric catalysis methods described previously, such as using a specific transaminase enzyme or a chiral metal catalyst. This step defines the stereochemistry of the final product.
Purification: The final step involves the purification of the this compound product, typically through crystallization, to achieve the high purity required for its applications.
This approach, which starts with basic materials and introduces the chirality in a controlled, catalytic step, is often preferred for large-scale production as it maximizes efficiency and minimizes the cost associated with chiral starting materials or resolving agents.
| Step | Reaction | Starting Materials | Key Features |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Benzene, Succinic Anhydride | Utilizes readily available, low-cost raw materials. |
| 2 | Asymmetric Reductive Amination | 4-oxo-4-phenylbutanoic acid | Catalytic introduction of chirality (the key enantioselective step). |
| 3 | Purification | Crude this compound | Isolation of the final product to high purity, often by crystallization. |
Chemical Reactivity and Derivatization Research
Fundamental Reaction Pathways of (R)-4-Amino-4-phenylbutanoic Acid
The principal functional groups of this compound—the amino group, the carboxylic acid, and the phenyl ring—are all amenable to a variety of chemical modifications.
The primary aliphatic amine functionality in this compound can undergo oxidation to form nitroso or nitro derivatives, which are important intermediates in organic synthesis. The oxidation of primary amines can be a complex process, potentially yielding a variety of products including hydroxylamines, nitroso compounds, and nitro compounds. libretexts.org
To Nitroso Derivatives: Primary aliphatic amines can be converted to nitroso compounds, although these are often unstable. A common method for the nitrosation of primary amines involves the use of nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). libretexts.orgyoutube.com The initial reaction forms a diazonium salt. For primary aliphatic amines, this diazonium ion is highly unstable and readily decomposes, often leading to the formation of alcohols and nitrogen gas. youtube.com However, under specific conditions, the intermediate nitroso compound can be formed.
To Nitro Derivatives: The oxidation of a primary amine to a nitro compound requires more potent oxidizing agents. Several methods have been developed for this transformation. mdpi.comresearchgate.net Common reagents include:
Peroxyacids: Reagents like peracetic acid, trifluoroperacetic acid, and meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing primary amines to nitro compounds. researchgate.netstackexchange.com
Dimethyldioxirane (DMDO): This reagent, prepared from acetone (B3395972) and Oxone, can oxidize both aliphatic and aromatic primary amines to their corresponding nitro compounds in high yields. stackexchange.com
Ozone: The use of ozone on silica (B1680970) gel has been reported as a method for the oxidation of primary amines to nitro compounds. stackexchange.comorganic-chemistry.org
Metal-catalyzed oxidations: Systems utilizing catalysts such as Zr(Ot-Bu)4 with tert-butyl hydroperoxide have also been shown to be effective for the oxidation of primary aliphatic amines. stackexchange.com
The selective oxidation of the amino group in this compound to a nitro derivative would yield (R)-4-Nitro-4-phenylbutanoic acid.
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (R)-4-amino-4-phenylbutan-1-ol. This transformation is typically achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong reducing agent capable of reducing carboxylic acids to primary alcohols. openmedicinalchemistryjournal.comwikipedia.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. This initially forms an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. openmedicinalchemistryjournal.comwikipedia.org Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Borane (BH₃): Borane, usually in the form of a complex with tetrahydrofuran (BH₃/THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. openmedicinalchemistryjournal.com A key advantage of BH₃/THF is its chemoselectivity; it reduces carboxylic acids faster than many other functional groups, which can be beneficial in complex molecules. openmedicinalchemistryjournal.com
The reduction of this compound to the corresponding aldehyde, (R)-4-amino-4-phenylbutanal, is challenging because aldehydes are more susceptible to reduction than carboxylic acids. Therefore, the aldehyde is typically not isolated as it is rapidly converted to the alcohol under the reaction conditions. wikipedia.org
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent already present on the benzene (B151609) ring, in this case, the 4-amino-4-butanoic acid group [-CH(NH₂)CH₂CH₂COOH], directs the position of the incoming electrophile. This alkyl-like substituent is generally considered an activating group and an ortho, para-director. cognitoedu.orglibretexts.orgorganicchemistrytutor.com This is because the alkyl group can stabilize the carbocation intermediate (the sigma complex) formed during the substitution at the ortho and para positions through an inductive effect. youtube.comnih.gov
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, predominantly at the ortho and para positions.
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen atom at the ortho and para positions.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H) onto the phenyl ring, again favoring the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the phenyl ring, also at the ortho and para positions. However, the presence of the amino group can complicate these reactions as it can react with the Lewis acid catalyst. Protection of the amino group may be necessary.
The directing effect of the substituent is a critical consideration in the synthesis of derivatives with modified phenyl rings.
Synthesis of Structurally Modified Analogs and Derivatives
The modification of the core structure of this compound has been a subject of research to create novel analogs with potentially altered biological activities.
The tetrazole ring is often used in medicinal chemistry as a bioisostere of the carboxylic acid group. Research has demonstrated the synthesis of tetrazole-containing derivatives of aminobutanoic acids. The synthesis can target either the carboxylic acid or the amino group.
A study on the closely related 4-amino-3-phenylbutanoic acid outlines synthetic pathways that are applicable to this compound. stackexchange.com
Conversion of the Amino Group: The primary amino group can be directly converted into a tetrazol-1-yl ring. This can be achieved by reacting the amino acid hydrochloride with triethyl orthoformate and sodium azide (B81097) in a solvent like acetic acid. stackexchange.com This reaction provides a direct route to replace the amino functionality with a tetrazole ring.
Conversion of the Carboxylic Acid Group: The carboxylic acid can be converted into a 5-substituted tetrazole ring. A common route involves first converting the carboxylic acid to a primary amide. This can be done by esterification of the carboxylic acid, followed by reaction with ammonia (B1221849). The resulting amide can then be converted to a nitrile, which subsequently undergoes a [2+3] cycloaddition with an azide (e.g., sodium azide) to form the tetrazole ring. An alternative pathway involves the direct conversion of the amide to the tetrazole derivative using an azidizing agent. stackexchange.com
These synthetic strategies allow for the preparation of analogs where either the amino or the carboxylic acid group is replaced by a metabolically stable tetrazole ring.
This compound is itself a γ-amino acid. The synthesis of its analogs, including β-amino acids and other GABA derivatives, is an active area of research, driven by the therapeutic potential of such compounds. nih.gov For instance, β-substituted GABA derivatives are found in a number of drugs used for neurological disorders. nih.gov
Synthesis of β-Amino Acid Analogues: While this compound is a γ-amino acid, synthetic strategies can be envisioned to create related β-amino acid structures. One conceptual approach could involve a ring-closing and subsequent ring-opening strategy, or a rearrangement reaction. General methods for β-amino acid synthesis include the conjugate addition of amines to α,β-unsaturated esters and the Arndt-Eistert homologation of α-amino acids. nih.gov The synthesis of γ-unsaturated β-amino acids has also been reported, which could serve as precursors to a variety of saturated analogs. nih.gov
Synthesis of GABA Analogues: The synthesis of analogues of this compound often involves modifications at the amino group, the phenyl ring, or the carbon backbone. A straightforward approach to generating analogues is through the N-alkylation of the amino group. For example, N-benzyl γ-phenyl-γ-aminobutyric acid derivatives have been synthesized via the reductive amination of corresponding γ-keto acids with benzylamines using ammonia borane. scirp.org
Furthermore, the synthesis of enantiomerically pure GABA derivatives, such as phenibut ((±)-4-amino-3-phenylbutanoic acid), has been achieved through various stereoselective methods. One such method involves the asymmetric Michael addition of a nucleophile to a nitroalkene, followed by reduction of the nitro group and subsequent transformations to yield the desired GABA analogue. nih.gov These strategies can be adapted for the synthesis of a diverse library of GABA analogues based on the this compound scaffold.
Preparation of Intermediates for Statin Analogues
Statins are a class of lipid-lowering medications that have revolutionized the treatment of hypercholesterolemia. The synthesis of the chiral side chains of many statins represents a significant synthetic challenge. While direct evidence of this compound being a mainstream precursor for currently marketed statins is not prevalent in publicly available research, its structural motifs suggest its potential as a chiral starting material for novel statin analogues.
The core of this potential lies in the ability to transform the amino and carboxylic acid functionalities of this compound into the characteristic dihydroxy heptanoate (B1214049) or related side chains of statins. Research in the broader field of statin synthesis has highlighted the use of chiral amino acids as starting materials to introduce the necessary stereochemistry. For instance, enzymatic and chemo-enzymatic strategies are often employed to construct the chiral alcohol moieties of the statin side chain. These methods often involve enzymes such as alcohol dehydrogenases and aldolases to achieve high enantioselectivity.
The general synthetic strategy would involve the transformation of the amino group of this compound into a leaving group or its removal, followed by the elongation and functionalization of the carbon chain to construct the desired statin side-chain intermediate. The inherent chirality at the C4 position could be leveraged to influence the stereochemistry of subsequent reactions.
Stereochemical Control and Regioselectivity in Derivative Synthesis
The successful application of this compound as a synthetic building block hinges on the ability to control the stereochemistry and regioselectivity during its derivatization. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the aromatic ring—necessitates careful selection of reagents and reaction conditions to achieve the desired outcome.
Stereochemical Control: The primary stereocenter at the C4 position is a key asset of this molecule. Maintaining the integrity of this stereocenter or using it to direct the formation of new stereocenters is a central theme in its synthetic applications.
Substituent Effects: The phenyl and amino groups at the chiral center can influence the approach of reagents, leading to diastereoselective transformations at adjacent positions. For example, the reduction of a ketone introduced onto the side chain could be influenced by the existing stereocenter, favoring the formation of one diastereomer over the other.
Chiral Auxiliaries: In some synthetic strategies, the amino acid itself can act as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a reaction on that molecule. Subsequently, the auxiliary can be cleaved, having served its purpose of inducing chirality.
Regioselectivity: The selective reaction at one functional group in the presence of others is crucial for efficient synthesis.
Protecting Groups: A common strategy to achieve regioselectivity is the use of protecting groups. For instance, the amino group can be protected with a suitable group (e.g., Boc, Cbz) to prevent it from reacting while transformations are carried out on the carboxylic acid. Similarly, the carboxylic acid can be esterified to allow for reactions at the amino group.
Activation: Selective activation of one functional group is another powerful tool. For example, the carboxylic acid can be converted to a more reactive species like an acid chloride or an activated ester, promoting reaction at this site over the less reactive amino group under specific conditions. Electrophilic aromatic substitution on the phenyl ring would typically require activating conditions and would be directed by the existing substituent.
Investigations into Biological Mechanisms and Interactions
Cellular Stress Response and Protein Homeostasis
There is currently a lack of direct scientific evidence investigating the effect of (R)-4-Amino-4-phenylbutanoic acid on endoplasmic reticulum (ER) stress. However, extensive research has been conducted on the structurally related compound, 4-phenylbutyric acid (4-PBA), which is a well-known chemical chaperone and ER stress inhibitor. nih.govnih.govspandidos-publications.comresearchgate.net Studies have shown that 4-PBA can alleviate ER stress by stabilizing protein structure, improving the folding capacity of the ER, and reducing the accumulation of unfolded proteins. researchgate.net This action has been observed to protect against apoptosis and cellular damage in various disease models. nih.govspandidos-publications.com
While one study noted that ER stress can be activated by oxygen-glucose deprivation which in turn can decrease GABA_B receptor levels on the cell surface, it does not demonstrate that R-phenibut itself directly modulates the ER stress pathway. nih.gov Given the significant structural and functional differences arising from the addition of an amino group in this compound compared to 4-PBA, the findings for 4-PBA cannot be directly extrapolated. Further research is required to determine if this compound possesses any direct ER stress modulating capabilities.
Similar to ER stress modulation, the direct effects of this compound on protein synthesis in neuronal cells have not been a significant focus of published research. The available literature primarily centers on the related chemical chaperone, 4-phenylbutyric acid (4-PBA). Some studies indicate that 4-PBA can influence protein homeostasis and synthesis. science.govnih.govresearchgate.net For example, research has suggested that 4-PBA treatment can help restore protein synthesis in certain cellular models of disease. researchgate.net
Indirectly, the metabolic effects of phenibut could potentially influence the energy supply required for processes like protein synthesis. One study in scorpionfish noted that phenibut administration altered the activity of enzymes involved in energy metabolism, which supplies the ATP necessary for protein synthesis and synaptic transmission. marine-biology.ru However, this does not constitute direct evidence of protein synthesis enhancement in mammalian neuronal models. Research on benzodiazepines has shown that protein synthesis inhibitors can block the development of tolerance, a process involving the synthesis of GABAA receptors in the ER, but these findings are not directly applicable to this compound or protein synthesis enhancement. nih.gov Therefore, dedicated studies are needed to clarify whether this compound has any clinically relevant impact on protein synthesis pathways in neurons.
Neuroprotective Properties in Preclinical Models
This compound, the pharmacologically active enantiomer of phenibut, exhibits its effects primarily through its action as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor. nih.govresearchgate.netnih.gov This interaction is central to its potential neuroprotective properties, which are largely attributed to the modulation of neuronal excitability and the promotion of synaptic stability.
The neuroprotective effects of this compound are closely linked to its ability to reduce neuronal excitability. As a GABA-B receptor agonist, it mimics the action of the endogenous inhibitory neurotransmitter GABA. youtube.com Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately dampen neuronal firing.
The promotion of synaptic stability is another facet of the potential neuroprotective actions of this compound, mediated through its agonism at GABA-B receptors. GABA-B receptors are strategically located at both presynaptic and postsynaptic sites of both excitatory and inhibitory synapses, allowing them to finely tune synaptic transmission and maintain synaptic homeostasis. nih.govnih.gov
By modulating neurotransmitter release, as described previously, GABA-B receptor activation can prevent excessive synaptic activity that can lead to synaptic dysfunction and loss. nih.gov The ability of GABA-B receptors to influence the release of neurotransmitters is a critical component in maintaining the balance between excitation and inhibition within neural circuits. nih.gov
Furthermore, GABA-B receptors can influence the function of other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity. nih.gov By modulating NMDA receptor activity, GABA-B receptor agonists can contribute to the stabilization of synaptic connections and prevent the aberrant synaptic plasticity associated with neurodegenerative conditions. The stability of GABA-B receptors themselves at the synapse, influenced by scaffolding proteins, also contributes to the long-term regulation of synaptic strength. nih.gov
Comparative Analysis with Structurally Related Compounds
To better understand the unique properties of this compound, a comparative analysis with its structural analogs is essential. This includes examining the structure-activity relationships and the specific biological activities of its stereoisomers.
Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of a compound influences its biological activity. The activity of this compound is intrinsically linked to its three-dimensional shape and the presence of key functional groups that interact with the GABA-B receptor.
(R)-Baclofen, a close structural analog, differs from this compound by the presence of a chlorine atom on the phenyl ring. nih.gov This single atomic substitution significantly enhances its binding affinity for the GABA-B receptor. nih.govresearchgate.netbohrium.com Radioligand binding experiments have shown that (R)-baclofen has a much higher affinity for the GABA-B receptor than this compound. nih.govresearchgate.netbohrium.com This highlights the importance of the substitution on the phenyl ring for potent receptor interaction. Despite the difference in potency, both compounds derive their primary pharmacological action from the (R)-enantiomer. nih.govresearchgate.netnih.gov
The position of the amino group is also critical for activity. In this compound, the amino group is at the gamma (γ) position relative to the carboxylic acid. Its isomer, (R)-3-Amino-4-phenylbutanoic acid, has the amino group at the beta (β) position. This positional difference can significantly alter the molecule's conformation and its ability to bind effectively to the GABA-B receptor, which is specifically activated by γ-amino acids and their analogs.
| Compound | Key Structural Feature | GABA-B Receptor Binding Affinity (Ki) |
| This compound | Phenyl group at the γ-position | 92 ± 3 µM nih.govresearchgate.netbohrium.com |
| (R)-Baclofen | 4-chlorophenyl group at the γ-position | 6.0 ± 1 µM nih.govresearchgate.netbohrium.com |
| (R)-3-Amino-4-phenylbutanoic acid | Phenyl group at the β-position | Data not available for direct comparison |
This table presents a simplified comparison based on available data. The binding affinity of (R)-3-Amino-4-phenylbutanoic acid at the GABA-B receptor is not well-documented in the reviewed literature, precluding a direct quantitative comparison.
The biological activity of 4-Amino-4-phenylbutanoic acid is highly dependent on its stereochemistry. The compound exists as two enantiomers, (R)- and (S)-4-Amino-4-phenylbutanoic acid, which are non-superimposable mirror images of each other.
Research has unequivocally demonstrated that the pharmacological effects of racemic phenibut (a mixture of both enantiomers) are attributable almost exclusively to the (R)-enantiomer. nih.govresearchgate.net The (R)-isomer is the active component that binds to and activates the GABA-B receptor, leading to its observed physiological effects. nih.govresearchgate.net In contrast, the (S)-enantiomer is largely inactive at the GABA-B receptor and does not contribute significantly to the pharmacological profile of the racemic mixture. nih.govresearchgate.net
This enantiomeric uniqueness is a clear illustration of the stereospecificity of the GABA-B receptor binding pocket. The receptor's three-dimensional structure is such that it can accommodate the specific spatial arrangement of the functional groups of the (R)-enantiomer, allowing for effective binding and activation. The mirror-image configuration of the (S)-enantiomer does not fit as effectively into the binding site, resulting in a lack of significant biological activity. This principle of enantioselectivity is a fundamental concept in pharmacology and underscores the precise molecular interactions required for drug-receptor engagement.
Applications in Advanced Organic and Medicinal Chemistry Research
Utility as a Chiral Building Block in Complex Organic Synthesis
The enantiomerically pure nature of (R)-4-Amino-4-phenylbutanoic acid makes it a crucial chiral building block in asymmetric synthesis. eurekalert.orgmdpi.com Chiral molecules are of paramount importance in medicinal chemistry as the biological activity of a compound is often dependent on its specific three-dimensional arrangement. eurekalert.org
Design and Synthesis of Enantiopure Scaffolds for Pharmaceutical Applications
This compound is utilized in the construction of enantiopure scaffolds, which form the core structures of various pharmaceutical agents. scirp.org The synthesis of enantiomerically pure GABA derivatives, for instance, can be achieved through a series of reactions starting from chiral precursors. scirp.orgresearchgate.net One method involves the transformation of (R)-β-phenyl-γ-lactam, which can be derived from this compound precursors, into the desired GABA derivative. scirp.org Such synthetic strategies are crucial for producing drugs with high specificity and reduced side effects. The development of efficient and environmentally friendly methodologies for creating these chiral GABA derivatives is an active area of research. scirp.org
Contributions to the Development of Pharmaceutical Lead Compounds
The structural motif of γ-aminobutyric acid and its derivatives is found in numerous drugs, particularly those targeting the central nervous system. proquest.comnih.gov this compound, as a β-substituted GABA derivative, has been instrumental in the development of pharmaceutical lead compounds. For example, the (R)-enantiomers of drugs like Baclofen and Phenibut, which are structurally related to this compound, exhibit significantly higher biological activity than their (S)-counterparts. proquest.com This highlights the importance of chirality in drug design and the role of this compound as a key starting material or structural template for creating new therapeutic agents. mdpi.com The synthesis of various derivatives, such as N-benzyl γ-phenyl GABA derivatives, further expands the chemical space for drug discovery. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods are increasingly employed to understand and predict the behavior of molecules at an atomic level. For this compound and its derivatives, these techniques provide valuable insights into their interactions with biological targets.
Molecular Docking for Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of this compound, might bind to a protein receptor. This information can help in designing new molecules with improved binding affinity and selectivity. While specific docking studies solely on this compound are not detailed in the provided results, the general application of this method is crucial for understanding the structure-activity relationships of GABA derivatives. nih.gov
Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its receptor over time. mdpi.comrsc.org These simulations can reveal the conformational changes that occur upon binding and the key interactions that stabilize the complex. For instance, MD simulations can be used to study the self-assembly of amino acids, which is relevant for understanding the formation of larger biological structures. mdpi.comrsc.org By simulating the behavior of this compound or its analogs within a receptor's binding site, researchers can gain a deeper understanding of the molecular basis of its biological activity.
Role in Enzyme Catalysis and Protein Engineering Research
This compound and its structural analogs are significant molecules in the fields of enzyme catalysis and protein engineering. Research in these areas often leverages the principles of biocatalysis to achieve stereoselective synthesis and to understand protein-ligand interactions.
Enzymatic processes are crucial for producing chiral molecules like amino acids with high purity. For instance, the synthesis of structurally related chiral compounds often employs enzymes like dehydrogenases. In one such process, L-phenylalanine dehydrogenase from Rhodococcus sp. M4 has been utilized for the synthesis of (S)-2-amino-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid. documentsdelivered.comresearchgate.net This type of reductive amination, which requires a cofactor like NADH, highlights a common enzymatic strategy for creating chiral amino centers. researchgate.net The regeneration of the NADH cofactor, often achieved using another enzyme system like formate (B1220265) dehydrogenase, is a key aspect of making these processes efficient and sustainable. documentsdelivered.comresearchgate.net While this specific example produces the (S)-enantiomer at the 2-position, it demonstrates the potential for using enzyme-catalyzed reactions to access specific stereoisomers of phenyl-substituted amino acids.
Furthermore, research into protein engineering and function often involves studying how small molecules interact with and affect protein structure and stability. A related compound, 4-phenylbutyric acid (4-PBA), is recognized as a chemical chaperone that can assist in proper protein folding and alleviate endoplasmic reticulum (ER) stress. researchgate.netnih.gov Studies have shown that 4-PBA can bind to proteins such as human serum albumin, inducing conformational changes and stabilizing the protein structure. nih.gov This chaperone activity is a subject of interest in protein engineering research, aiming to develop molecules that can correct protein misfolding implicated in various diseases. The insights gained from 4-PBA suggest that derivatives like this compound could be explored for similar capabilities in modulating protein conformation and function.
The specificity of enzymes and proteins for particular substrates and ligands is a cornerstone of their function. Aminopeptidases, for example, show high specificity for the N-terminal amino acids of their target substrates. stanford.edu The development of substrate libraries containing unnatural amino acids is a strategy used to probe the specificity of the S1 pocket in these proteases. stanford.edu In this context, this compound could serve as a unique building block in the synthesis of novel peptide substrates or inhibitors to characterize the active sites of various enzymes, contributing to the design of more specific and potent enzyme modulators.
Development of Novel Research Probes and Pharmacological Tools for Neurobiological Studies
The structural similarity of this compound to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), positions it as a compound of significant interest for neurobiological research. nih.gov Phenyl-substituted GABA derivatives are a well-established class of compounds explored for their potential to interact with GABA receptors, which are critical therapeutic targets for a range of neurological and psychiatric disorders. researchgate.net
GABA receptors are classified into GABA-A, GABA-B, and GABA-C subtypes, each with distinct pharmacological properties. nih.gov The GABA-B receptor, a G-protein coupled receptor, is particularly relevant as it is implicated in conditions such as anxiety, depression, and addiction. researchgate.netmdpi.com The development of ligands that can selectively target these receptors is a major goal in medicinal chemistry. The stereochemistry of these ligands is often a critical determinant of their activity. For example, in the case of 4-amino-3-hydroxybutanoic acid (GABOB), the (R)-enantiomer is a more potent agonist at GABA-B receptors compared to the (S)-enantiomer. nih.gov This enantioselectivity underscores the importance of synthesizing and testing stereochemically pure compounds like this compound to understand their specific interactions with neurological targets.
While direct pharmacological data on this compound is limited in the reviewed literature, the properties of its isomers provide valuable insights. The positional isomer, (R)-4-amino-3-phenylbutanoic acid (also known as R-phenibut), is a known GABA-B receptor agonist. This activity highlights how the presence and orientation of the phenyl group can confer specific pharmacological properties upon the GABA scaffold. The development of such derivatives as research probes allows for the detailed investigation of receptor structure and function.
Furthermore, the creation of prodrugs is a strategy employed to enhance the delivery of pharmacologically active agents to their target sites. For instance, a prodrug of 4-phenylbutyric acid was designed for targeted delivery to the colon to treat inflammatory conditions. nih.gov This approach could be conceptually applied to this compound to develop novel pharmacological tools with improved pharmacokinetic profiles for neurobiological studies, potentially enabling more precise investigation of the GABAergic system in different regions of the body or brain.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-4-Amino-4-phenylbutanoic acid, and how can enantiomeric purity be ensured?
- Methodology :
- Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to favor the (R)-enantiomer. For example, enzymatic resolution of racemic mixtures using lipases or esterases can enhance enantiomeric excess .
- Characterization : Confirm stereochemistry via polarimetry, chiral HPLC (e.g., Chiralpak® columns), or NMR with chiral shift reagents. Cross-reference with literature melting points and optical rotation data .
- Data Validation : Compare synthesized compound properties (e.g., melting point, ) with pharmacopeial standards (e.g., BP or EP monographs) .
Q. How should researchers handle contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodology :
- Systematic verification : Replicate experiments under controlled conditions (e.g., drying method, solvent purity). Use differential scanning calorimetry (DSC) for precise melting point determination.
- Literature cross-check : Validate data against authoritative databases like NIST Chemistry WebBook or Reaxys, excluding unreliable sources (e.g., ) .
- Example : If a reported melting point ranges from 156–160°C (as seen in biphenylacetic acid analogs), conduct triplicate DSC runs to resolve ambiguities .
Q. What safety protocols are critical when working with this compound?
- Methodology :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store at 0–6°C if stability data indicate sensitivity .
- Emergency measures : Refer to safety data sheets (SDS) for first-aid guidelines (e.g., rinsing eyes with water for 15 minutes) and ensure immediate access to emergency contacts .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in synthetic intermediates?
- Methodology :
- Advanced analytical techniques : Use X-ray crystallography or electronic circular dichroism (ECD) to confirm absolute configuration. For example, (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid was structurally validated via X-ray .
- Computational modeling : Compare experimental H-NMR shifts with DFT-calculated spectra (e.g., using Gaussian software) to identify configuration mismatches .
Q. What strategies optimize the biological activity of this compound derivatives in drug design?
- Methodology :
- Structural analogs : Introduce functional groups (e.g., phenylthio or Fmoc-protected amines) to enhance bioavailability or target binding. For example, 4-(Phenylthio)butanoic acid derivatives exhibit antioxidant properties .
- SAR studies : Test derivatives in vitro for activity (e.g., enzyme inhibition assays) and correlate with substituent electronic effects (Hammett plots) .
Q. How can researchers address low yields in peptide coupling reactions involving this compound?
- Methodology :
- Coupling reagent optimization : Use HATU or DCC/HOBt for sterically hindered amines. Monitor reaction progress via LC-MS.
- Side-chain protection : Employ Fmoc or Boc groups to prevent undesired side reactions. For example, Fmoc-protected analogs are stable under standard SPPS conditions .
Q. What analytical methods are suitable for detecting trace impurities in this compound batches?
- Methodology :
- HPLC-MS : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to separate and identify impurities (e.g., regioisomers or oxidation products).
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., trimethylsilylpropanoic acid) for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
